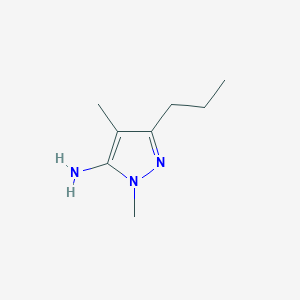
4-Hydroxy-2,6-dimethoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2,6-dimethoxybenzonitrile is an organic compound with the molecular formula C9H9NO3 It is characterized by the presence of a hydroxyl group and two methoxy groups attached to a benzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,6-dimethoxybenzonitrile typically involves the reaction of 2,6-dimethoxybenzonitrile with appropriate reagents to introduce the hydroxyl group at the 4-position. One common method involves the use of methylmagnesium iodide followed by cleavage of the ether linkages with aluminum chloride . Another approach includes the reaction of nitrile compounds with alkali metal halides followed by acid treatment .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes likely involve large-scale adaptations of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-2,6-dimethoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2,6-dimethoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2,6-dimethoxybenzonitrile involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The nitrile group can undergo nucleophilic addition reactions, further contributing to its chemical behavior .
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethoxybenzonitrile: Lacks the hydroxyl group, making it less reactive in certain reactions.
4-Hydroxybenzonitrile: Lacks the methoxy groups, affecting its solubility and reactivity.
2,3-Dimethoxybenzonitrile: Different substitution pattern, leading to different chemical properties
Uniqueness: 4-Hydroxy-2,6-dimethoxybenzonitrile is unique due to the combination of hydroxyl and methoxy groups on the benzonitrile core, providing a distinct set of chemical properties and reactivity patterns.
Eigenschaften
Molekularformel |
C9H9NO3 |
|---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
4-hydroxy-2,6-dimethoxybenzonitrile |
InChI |
InChI=1S/C9H9NO3/c1-12-8-3-6(11)4-9(13-2)7(8)5-10/h3-4,11H,1-2H3 |
InChI-Schlüssel |
WQHQWXWSEGQGIW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1C#N)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methoxyethyl)amine](/img/structure/B15272555.png)




![3-[(2-Bromocyclopentyl)oxy]oxetane](/img/structure/B15272599.png)

![1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15272612.png)
